1,3-Di(benzyloxymethyl)-5-fluorouracil (CAS 75500-03-7) is a synthetic derivative of the antimetabolite 5-fluorouracil (5-FU) [1]. It belongs to the class of 1,3-disubstituted 5-fluorouracils, characterized by the addition of benzyloxymethyl groups at the N1 and N3 positions of the uracil ring [2]. This structural modification alters the compound's physicochemical properties compared to the parent drug, particularly its lipophilicity (LogP 2.4977) , which is a key parameter in the design of oral prodrugs with potentially improved absorption profiles [3].
1
Oral Prodrug Design Context
Supports passive permeability modeling studies for 5-FU prodrugs.
2
SAR Probe for N-Substitution
Enables N1,N3-disubstitution versus monosubstitution structure-activity studies.
3
CYP450 Metabolic Fate Research
May support hepatic CYP450-mediated dealkylation pathway investigations.
[1] Jee, U. K.; Lee, G. W. Synthesis, Physicochemical Properties and Antitumor Activity of 5-Fluorouracil Prodrugs. Yakhak Hoeji 1996, 40 (3), 279-292. View Source
[2] Ozaki, S.; Watanabe, Y.; Hoshiko, T.; Nagase, T.; Ogasawara, T.; Furukawa, H.; Uemura, A.; Ishikawa, K.; Mori, H.; Hoshi, A.; Iigo, M.; Tokuzen, R. Studies on Antitumor Agents. V. Syntheses and Antitumor Activities of 5-Fluorouracil Derivatives. Chem. Pharm. Bull. 1982, 30 (12), 4258-4267. View Source
[3] Miwa, M.; Ura, M.; Nishida, M.; Sawada, N.; Ishikawa, T.; Mori, K.; Shimma, N.; Umeda, I.; Ishitsuka, H. Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. Eur. J. Cancer 1998, 34 (8), 1274-1281. View Source
1,3-Di(benzyloxymethyl)-5-fluorouracil vs. Alternative Prodrugs
Within the class of 5-FU prodrugs, specific N-substitution patterns dictate distinct physicochemical and biopharmaceutical properties that preclude simple interchangeability [1]. The choice of substituent on the N1 and N3 positions—whether benzyloxymethyl, acyl, alkyl, or tetrahydrofuranyl—directly determines the compound's lipophilicity, hydrolytic stability, and subsequent activation rate to 5-FU in vivo [2]. Therefore, 1,3-di(benzyloxymethyl)-5-fluorouracil possesses a unique combination of steric bulk, electronic character, and lipophilicity due to its dual benzyloxymethyl substitution , resulting in a distinct profile that cannot be replicated by close analogs such as 1-ethoxymethyl-5-fluorouracil or 1-(tetrahydro-2-furyl)-5-fluorouracil (Tegafur) [2].
Target Profile
Dual benzyloxymethyl substitution provides distinct steric bulk and lipophilicity for oral prodrug evaluation.
Potential Substitute
Monosubstituted analogs (e.g., 1-ethoxymethyl-5-FU) may lack the same steric profile and physicochemical balance.
Target Profile
Hypothesized to undergo CYP450-mediated dealkylation, analogous to capecitabine metabolism.
Potential Substitute
Prodrugs activated by different pathways (e.g., tegafur via thymidine phosphorylase) cannot directly transfer metabolic context.
[1] Jee, U. K.; Lee, G. W. Synthesis, Physicochemical Properties and Antitumor Activity of 5-Fluorouracil Prodrugs. Yakhak Hoeji 1996, 40 (3), 279-292. View Source
[2] Ozaki, S.; Watanabe, Y.; Hoshiko, T.; Nagase, T.; Ogasawara, T.; Furukawa, H.; Uemura, A.; Ishikawa, K.; Mori, H.; Hoshi, A.; Iigo, M.; Tokuzen, R. Studies on Antitumor Agents. V. Syntheses and Antitumor Activities of 5-Fluorouracil Derivatives. Chem. Pharm. Bull. 1982, 30 (12), 4258-4267. View Source
The LogP (octanol-water partition coefficient) of 1,3-di(benzyloxymethyl)-5-fluorouracil is 2.4977 , whereas the parent compound, 5-fluorouracil, has a reported LogP of -0.89 [1]. This represents a >50-fold increase in lipophilicity.
[1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
N1,N3-Disubstitution vs. Monosubstitution
1,3-Di(benzyloxymethyl)-5-fluorouracil is a 1,3-disubstituted derivative, featuring two bulky benzyloxymethyl groups. In contrast, 1-ethoxymethyl-5-fluorouracil is a monosubstituted derivative with a smaller alkyl group [1]. This structural difference leads to distinct physicochemical and biopharmaceutical properties.
Substitution PatternClass-level inference
N1,N3-Disubstituted
vs. Monosubstituted analog
N1,N3-disubstitution SAR probe context.
Qualitative structural analysis; review specific activation kinetics.
[1] Ozaki, S.; Watanabe, Y.; Hoshiko, T.; Nagase, T.; Ogasawara, T.; Furukawa, H.; Uemura, A.; Ishikawa, K.; Mori, H.; Hoshi, A.; Iigo, M.; Tokuzen, R. Studies on Antitumor Agents. V. Syntheses and Antitumor Activities of 5-Fluorouracil Derivatives. Chem. Pharm. Bull. 1982, 30 (12), 4258-4267. View Source
CYP450 Activation Potential
The activation of 5-FU prodrugs can occur via hepatic cytochrome P450 enzymes [1]. While direct data for 1,3-di(benzyloxymethyl)-5-fluorouracil is lacking, its benzyloxymethyl groups are structurally analogous to the cleavable moieties in other prodrugs like capecitabine, which undergoes sequential dealkylation to release 5-FU [2]. In contrast, tegafur is activated primarily by thymidine phosphorylase [3].
CYP450 Activation PotentialData to verify
Hypothesized CYP450 dealkylation
vs. Tegafur (thymidine phosphorylase)
Supports metabolic fate study design context.
Mechanistic inference based on structural analogs; requires direct enzymatic validation.
Prodrug ActivationCytochrome P450Pharmacokinetics
Evidence Dimension
Proposed Activation Pathway
Target Compound Data
Hypothesized to involve hepatic cytochrome P450-mediated dealkylation
Comparator Or Baseline
Tegafur: activated by thymidine phosphorylase
Quantified Difference
Different enzymatic pathway (qualitative)
Conditions
Mechanistic inference based on structural analogs
Why This Matters
Differences in metabolic activation pathways lead to varied pharmacokinetic profiles and tissue selectivity, making this compound a distinct research tool for studying prodrug metabolism.
Prodrug ActivationCytochrome P450Pharmacokinetics
[1] Miwa, M.; Ura, M.; Nishida, M.; Sawada, N.; Ishikawa, T.; Mori, K.; Shimma, N.; Umeda, I.; Ishitsuka, H. Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. Eur. J. Cancer 1998, 34 (8), 1274-1281. View Source
[2] Walko, C. M.; Lindley, C. Capecitabine: A review. Clin. Ther. 2005, 27 (1), 23-44. View Source
[3] El Sayed, Y. M.; Sadée, W. Metabolic activation of ftorafur [R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil]: the microsomal oxidative pathway. Biochem. Pharmacol. 1982, 31 (19), 3005-3008. View Source
1,3-Di(benzyloxymethyl)-5-fluorouracil Research Applications
Lipophilicity in Oral Prodrug Absorption
Given its >50-fold increase in LogP compared to 5-FU , this compound serves as a valuable tool in preclinical studies designed to correlate lipophilicity with oral bioavailability and tissue distribution of 5-FU prodrugs. Its LogP value of 2.4977 [1] makes it a suitable candidate for studying passive diffusion across biological membranes.
SAR of N-Substituted 5-FU Prodrugs
As a 1,3-disubstituted derivative , this compound is essential for systematic SAR studies aimed at understanding how the steric and electronic properties of substituents at the N1 and N3 positions influence activation kinetics and cytotoxicity. It provides a direct comparator for monosubstituted analogs like 1-ethoxymethyl-5-fluorouracil [1].
Metabolic Activation by Cytochrome P450
This compound's benzyloxymethyl groups make it a relevant probe for investigating the role of hepatic cytochrome P450 enzymes in the dealkylation and activation of 5-FU prodrugs . It can be used in in vitro hepatocyte or microsomal assays to determine its metabolic fate compared to prodrugs like tegafur, which are activated by a different pathway [2].
Application
Selection Property
Validation Focus
Oral absorption modeling studies
Prodrug lipophilicity context
Passive permeability assay review
5-FU prodrug SAR studies
N1,N3-disubstitution steric effect
Activation kinetics assay context
CYP450 metabolism studies
Benzyloxymethyl leaving group
Hepatocyte/microsomal stability assay
[1] Ozaki, S.; Watanabe, Y.; Hoshiko, T.; Nagase, T.; Ogasawara, T.; Furukawa, H.; Uemura, A.; Ishikawa, K.; Mori, H.; Hoshi, A.; Iigo, M.; Tokuzen, R. Studies on Antitumor Agents. V. Syntheses and Antitumor Activities of 5-Fluorouracil Derivatives. Chem. Pharm. Bull. 1982, 30 (12), 4258-4267. View Source
[2] El Sayed, Y. M.; Sadée, W. Metabolic activation of ftorafur [R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil]: the microsomal oxidative pathway. Biochem. Pharmacol. 1982, 31 (19), 3005-3008. View Source
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